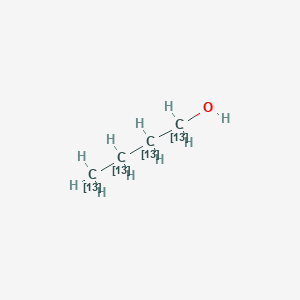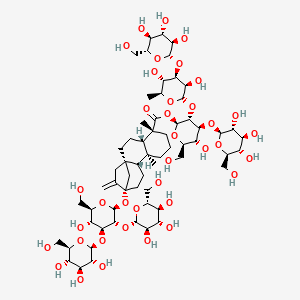
(R)-3-((tert-Butoxycarbonyl)amino)-3-(4-ethylphenyl)propanoic acid
Descripción general
Descripción
(R)-3-((tert-Butoxycarbonyl)amino)-3-(4-ethylphenyl)propanoic acid, also known as (R)-3-Boc-APPA, is an important organic compound used in a variety of scientific research applications. It is a chiral intermediate used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. It is also used as a starting material in various synthetic pathways. This compound has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Aplicaciones Científicas De Investigación
(R)-3-Boc-APPA is a useful intermediate for the synthesis of various pharmaceuticals, agrochemicals, and other compounds. It is also used as a starting material in various synthetic pathways. It has been used in the synthesis of various chiral compounds, including chiral amino acids, chiral amines, and chiral alcohols. It is also used in the synthesis of peptides, peptide analogs, and other biologically active compounds. Additionally, it has been used in the synthesis of various heterocyclic compounds and transition metal complexes.
Mecanismo De Acción
The mechanism of action of (R)-3-Boc-APPA is not well understood. However, it is believed to be involved in the formation of a carbamate intermediate, which is then hydrolyzed to form the desired product. Additionally, it may also be involved in the formation of a tetrahedral intermediate, which is then hydrolyzed to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of (R)-3-Boc-APPA are not well understood. However, it is believed to be involved in the formation of various biologically active compounds, such as peptides, peptide analogs, and other compounds. Additionally, it may also be involved in the formation of various heterocyclic compounds and transition metal complexes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of (R)-3-Boc-APPA in lab experiments offers several advantages. It is a relatively inexpensive compound and is readily available from chemical suppliers. Additionally, it is easy to handle and can be easily purified by recrystallization. Furthermore, it is a versatile intermediate and can be used in the synthesis of various chiral compounds, peptides, peptide analogs, and other biologically active compounds.
However, there are also some limitations to the use of (R)-3-Boc-APPA in lab experiments. It is a relatively unstable compound and can easily decompose in the presence of heat and light. Additionally, it can react with other compounds, such as acids and bases, and can form unwanted side products.
Direcciones Futuras
The use of (R)-3-Boc-APPA in scientific research is expected to continue to grow in the future. It is a versatile intermediate and can be used in the synthesis of various chiral compounds, peptides, peptide analogs, and other biologically active compounds. Additionally, it is expected to be used in the synthesis of various heterocyclic compounds and transition metal complexes. Furthermore, it is expected to be used in the development of new drugs, agrochemicals, and other compounds. Finally, it is expected to be used in the development of new synthetic pathways for the synthesis of various compounds.
Propiedades
IUPAC Name |
(3R)-3-(4-ethylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-5-11-6-8-12(9-7-11)13(10-14(18)19)17-15(20)21-16(2,3)4/h6-9,13H,5,10H2,1-4H3,(H,17,20)(H,18,19)/t13-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUKDEPPFNRFDFA-CYBMUJFWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(CC(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)[C@@H](CC(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-((tert-Butoxycarbonyl)amino)-3-(4-ethylphenyl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-iodopyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B3320239.png)


![Tert-butyl 7-chloro-2-oxo-2,3-dihydro-1H-benzo[E][1,4]diazepine-4(5H)-carboxylate](/img/structure/B3320254.png)





![2-(methylthio)-4H-benzo[e][1,3]thiazin-4-one](/img/structure/B3320310.png)